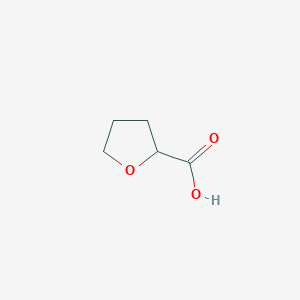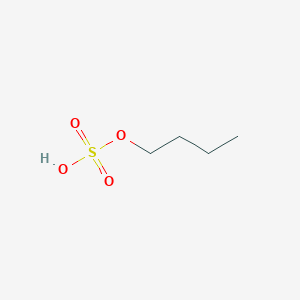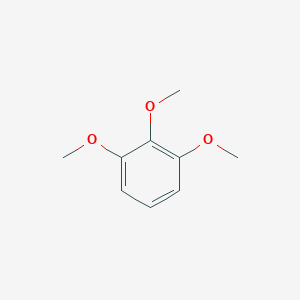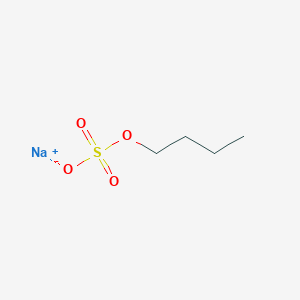
Tetrahydrofuran-2-carbonsäure
Übersicht
Beschreibung
2-Tetrahydrofuroic Acid is a colorless oil that serves as a useful pharmaceutical intermediate. It is relevant to the production of several drugs, including those for the treatment of prostate enlargement and hypertension . The compound has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
Tetrahydrofuran-2-carbonsäure ist ein wertvoller Zwischenstoff in der pharmazeutischen Herstellung. Es ist besonders relevant für die Produktion von Medikamenten wie Terazosin, das zur Behandlung von Prostatavergrößerung und Bluthochdruck eingesetzt wird .
Antibiotikasynthese
Die Verbindung dient als wichtiger Zwischenstoff bei der Synthese von Antibiotika wie Flurithromycin. Es wirkt als chirales Spaltungsmittel für wichtige Zwischenprodukte bei der Herstellung des Anti-Influenza-Medikaments Xofluza .
Landwirtschaftliche Forschung
In der Landwirtschaft wurde festgestellt, dass this compound den programmierten Zelltod bestimmter Stämme von Xanthomonas campestris, einem Bakterium, das viele Pflanzenarten befällt, hemmt .
Hemmung der Prolin-Dehydrogenase
Es ist ein spezifischer Inhibitor der Prolin-Dehydrogenase, einem mitochondrialen Flavoenzym, das Prolin oxidiert, was Auswirkungen auf die Forschung im Zusammenhang mit dem Zellstoffwechsel und der Energieproduktion hat .
Chemische Forschung
Die Verbindung wird in der chemischen Forschung zur Synthese verschiedener Tetrahydrofurane verwendet, die bei der Herstellung komplexer organischer Moleküle von Wert sind .
Biomassenkonversion
this compound ist auch an Biomassenkonversionsprozessen beteiligt und trägt zur Entwicklung nachhaltiger Materialien und Chemikalien aus Biomasse bei .
Wirkmechanismus
Target of Action
Tetrahydrofuran-2-carboxylic acid primarily targets Quinohemoprotein ethanol dehydrogenase type-1 in Comamonas testosteroni and Bifunctional protein PutA in Escherichia coli . These proteins play crucial roles in the metabolic processes of these organisms.
Mode of Action
Tetrahydrofuran-2-carboxylic acid acts as a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline . This interaction with its targets leads to changes in the metabolic processes of the organisms.
Biochemical Pathways
It is known that the compound inhibits the programmed cell death of xanthomonas campestris strains . This suggests that it may affect pathways related to cell survival and death.
Result of Action
The inhibition of proline dehydrogenase by Tetrahydrofuran-2-carboxylic acid results in changes to the metabolic processes of the target organisms This can lead to alterations in the organisms’ growth and survival
Action Environment
The action, efficacy, and stability of Tetrahydrofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances, pH levels, temperature, and other conditions
Biochemische Analyse
Biochemical Properties
Tetrahydrofuran-2-carboxylic acid inhibits the programmed cell death of Xanthomonas campestris strains . It is a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline .
Cellular Effects
Tetrahydrofuran-2-carboxylic acid is notable for its role in inhibiting the programmed cell death in Xanthomonas campestris strains, a key factor in understanding the cellular mechanisms underpinning bacterial survival and resistance .
Molecular Mechanism
The molecular mechanism of Tetrahydrofuran-2-carboxylic acid involves its inhibition of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline . This inhibition can affect the metabolic processes within the cell.
Metabolic Pathways
Tetrahydrofuran-2-carboxylic acid is involved in the metabolic pathway related to proline metabolism due to its inhibitory effect on proline dehydrogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-carboxylic acid can be achieved through various methods. One notable method involves the use of lipase, such as Candida Antarctica Lipase B, to prepare the (S)-enantiomer with high efficiency and stereoselectivity . Another method involves the catalytic reduction of biomass-derived furancarboxylic acids using palladium catalysts .
Industrial Production Methods: The industrial production of tetrahydrofuran-2-carboxylic acid often involves the catalytic hydrogenation of furancarboxylic acids. This process is efficient and can be scaled up for mass production .
Eigenschaften
IUPAC Name |
oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLJRQIPMGXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030927 | |
| Record name | Tetrahydro-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Furancarboxylic acid, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16874-33-2 | |
| Record name | (±)-Tetrahydro-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-furancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16874-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarboxylic acid, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-furancarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ7M2QK6X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)



